molecular formula C23H27NO2 B14492286 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate CAS No. 65426-76-8

4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate

Cat. No.: B14492286
CAS No.: 65426-76-8
M. Wt: 349.5 g/mol
InChI Key: JCBZKASRPSSMLN-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate is an organic compound characterized by its unique structure, which includes a hexylphenyl group and a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate typically involves a multi-step process. One common method includes the condensation of 4-hexylbenzaldehyde with 4-aminophenyl but-2-enoate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate is unique due to its specific structural features, such as the hexylphenyl group and the but-2-enoate ester. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65426-76-8

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

[4-[(4-hexylphenyl)methylideneamino]phenyl] but-2-enoate

InChI

InChI=1S/C23H27NO2/c1-3-5-6-7-9-19-10-12-20(13-11-19)18-24-21-14-16-22(17-15-21)26-23(25)8-4-2/h4,8,10-18H,3,5-7,9H2,1-2H3

InChI Key

JCBZKASRPSSMLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C=CC

Origin of Product

United States

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